![molecular formula C20H17N3 B259551 2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)
2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile, commonly known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPN is a member of the imine family of compounds, which are characterized by a carbon-nitrogen double bond.
作用機序
The mechanism of action of BPN is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. BPN has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. BPN has also been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes including cell proliferation and apoptosis.
Biochemical and Physiological Effects
BPN has been shown to have various biochemical and physiological effects. It has been found to increase the levels of acetylated histones, which are associated with the activation of gene expression. BPN has also been shown to increase the levels of reactive oxygen species (ROS), which are important signaling molecules in cells.
実験室実験の利点と制限
One of the major advantages of BPN is its specificity for certain enzymes and proteins. BPN has been found to selectively inhibit the activity of HDACs and CK2, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of BPN is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions of research for BPN. One area of research is to further explore its anti-cancer properties and its potential use in cancer therapy. Another area of research is to investigate its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of BPN and to identify other enzymes and proteins that it may interact with.
合成法
The synthesis of BPN involves the reaction of 4-(benzylamino)pyridine with benzyl cyanide in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using chromatography techniques to obtain pure BPN.
科学的研究の応用
BPN has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-cancer properties. BPN has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis, which is programmed cell death, in cancer cells. BPN has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
BPN has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BPN has been found to inhibit the aggregation of amyloid beta, which is a key factor in the development of Alzheimer's disease. BPN has also been shown to protect dopaminergic neurons, which are the cells that are damaged in Parkinson's disease.
特性
製品名 |
2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile |
|---|---|
分子式 |
C20H17N3 |
分子量 |
299.4 g/mol |
IUPAC名 |
2-[(4-benzyliminopyridin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C20H17N3/c21-14-18-8-4-5-9-19(18)16-23-12-10-20(11-13-23)22-15-17-6-2-1-3-7-17/h1-13H,15-16H2 |
InChIキー |
QKEPIVKGBCEVKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN=C2C=CN(C=C2)CC3=CC=CC=C3C#N |
正規SMILES |
C1=CC=C(C=C1)CN=C2C=CN(C=C2)CC3=CC=CC=C3C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



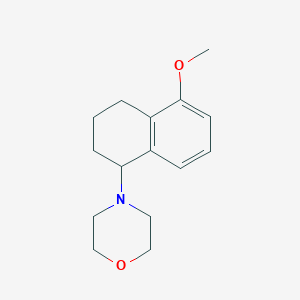
![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
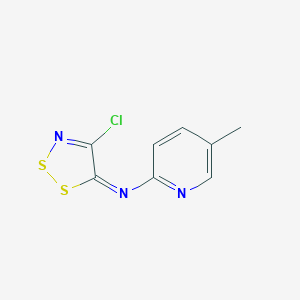
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)
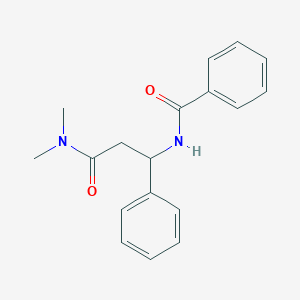
![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)
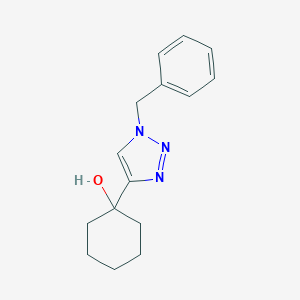
![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)
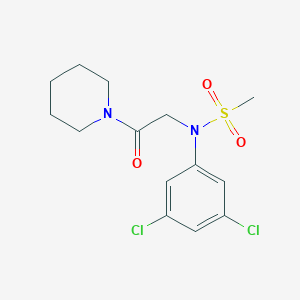
![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)